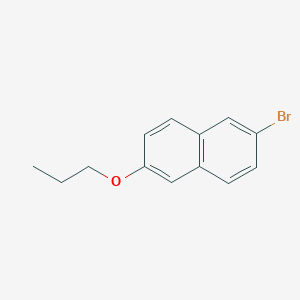

2-Bromo-6-propoxynaphthalene

説明

Overview of Naphthalene (B1677914) Scaffolds in Organic Synthesis

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental aromatic hydrocarbon that has garnered significant attention in both academic and industrial research. ijpsjournal.com Its planar, π-conjugated system provides a rigid and well-defined structural base for the construction of more complex molecules. ijpsjournal.comnih.gov This structural feature is often exploited in the design of compounds with specific electronic and optical properties, making them valuable in materials science, particularly in the development of organic semiconductors and dyes. nih.gov

In medicinal chemistry, the naphthalene core is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds. ekb.egmdpi.com Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ijpsjournal.comekb.eg The ability of the naphthalene structure to be extensively modified allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. mdpi.com Several FDA-approved drugs, such as Naproxen, Terbinafine, and Bedaquiline, incorporate the naphthalene moiety, highlighting its importance in drug discovery and development. ekb.eg The synthesis of substituted naphthalenes is a key area of research, with various methodologies being developed to control the regiochemistry of functionalization. rsc.orgcsir.co.zanih.gov

Significance of Bromo-Substituted Naphthalenes in Synthetic Methodologies

The introduction of a bromine atom onto the naphthalene scaffold dramatically enhances its synthetic utility. Bromo-substituted naphthalenes are versatile intermediates in a multitude of chemical reactions, primarily due to the carbon-bromine bond's reactivity. tubitak.gov.trdergipark.org.tr This bond serves as a handle for a wide array of transformations, including cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org

Reactions such as the Suzuki, Heck, and Sonogashira couplings, which utilize bromoarenes as substrates, have become indispensable tools for synthetic chemists. acs.org These reactions allow for the facile introduction of various functional groups and the construction of complex molecular architectures that would be difficult to achieve through other means. researchgate.net For instance, 2-bromo-6-methoxynaphthalene (B28277) is a key intermediate in the synthesis of the widely used anti-inflammatory drug Naproxen. google.comchemicalbook.comgoogle.com The bromine atom's ability to participate in these powerful bond-forming reactions underscores the strategic importance of bromo-substituted naphthalenes in modern organic synthesis. tubitak.gov.tracs.org

Role of Ether Moieties in Tailoring Naphthalene Reactivity and Applications

The presence of an ether moiety, such as the propoxy group in 2-Bromo-6-propoxynaphthalene, significantly influences the chemical and physical properties of the naphthalene derivative. Ether groups are generally considered to be electron-donating through resonance, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. researchgate.net This electronic effect can also modulate the properties of the molecule as a whole, including its solubility, lipophilicity, and interaction with biological targets.

The nature of the ether's alkyl group can be tailored to fine-tune these properties. For example, modifying the length and branching of the alkyl chain can impact the molecule's physical state and its interactions in different solvent systems. In the context of materials science, the incorporation of ether chains can influence the packing of molecules in the solid state, which is a critical factor for the performance of organic electronic materials. mdpi.com Furthermore, the ether linkage provides a point of flexibility within the molecule, which can be important for its binding to enzymes or receptors in a biological context. researchgate.net The strategic placement of ether groups on a naphthalene scaffold, in combination with other substituents like bromine, allows for a high degree of control over the final molecule's characteristics and applications.

Detailed Research Findings on this compound

This compound is a white solid with a melting point reported to be between 64.7 and 65.1 °C. uchile.cl Its synthesis is typically achieved through the alkylation of 6-bromo-2-naphthol (B32079) with an appropriate propyl halide, such as 1-bromopropane (B46711), in the presence of a base like potassium carbonate. uchile.clrsc.org

Below is a table summarizing some of the key properties of this compound and related compounds:

| Property | This compound | 2-Bromo-6-methoxynaphthalene | 2-Bromo-6-ethoxynaphthalene |

| CAS Number | 97476-14-7 calpaclab.com | 5111-65-9 chemicalbook.com | 66217-19-4 |

| Molecular Formula | C13H13BrO calpaclab.com | C11H9BrO chemicalbook.com | C12H11BrO |

| Molecular Weight | 265.14 g/mol calpaclab.com | 237.10 g/mol chemicalbook.com | 251.12 g/mol |

| Melting Point | 64.7–65.1 °C uchile.cl | 106-109 °C chemicalbook.com | 72.9–76.3 °C uchile.cl |

| Appearance | White solid uchile.cl | White to light beige powder chemicalbook.com | - |

| Solubility | - | Soluble in DMSO, Insoluble in water chemicalbook.com | - |

Spectroscopic data is crucial for the characterization of this compound. The 1H NMR spectrum in CDCl3 shows characteristic signals for the aromatic protons and the propoxy group. uchile.cl Specifically, the signals for the aromatic protons appear in the range of δ 7.13–7.95 ppm, while the propoxy group exhibits a triplet for the terminal methyl protons, a multiplet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom. uchile.cl

The primary application of this compound in research is as a precursor for the synthesis of more complex molecules. The bromine atom at the 2-position allows for a variety of cross-coupling reactions, enabling the introduction of different functional groups. This makes it a valuable building block in the development of new materials and potential therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-propoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMPVNAHICLIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468322 | |

| Record name | 2-Bromo-6-propoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97476-14-7 | |

| Record name | 2-Bromo-6-propoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Propoxynaphthalene

Strategies for Regioselective Bromination of Naphthalene (B1677914) Derivatives

Achieving the desired 2,6-substitution pattern on the naphthalene ring requires precise control over the regioselectivity of the bromination reaction. The directing effects of the substituents already present on the ring, coupled with the choice of brominating agents and reaction conditions, are paramount in guiding the incoming bromine atom to the correct position.

One viable synthetic route begins with 2-propoxynaphthalene (B28592). The propoxy group is an ortho-, para-directing activator. However, direct monobromination of 2-alkoxynaphthalenes can lead to a mixture of products. A more controlled and industrially relevant approach, documented for the analogous 2-methoxynaphthalene, involves a two-stage bromination-debromination process. epo.orggoogle.comgoogle.com

Initially, the 2-alkoxynaphthalene substrate is treated with an excess of bromine, typically in a solvent like acetic or propionic acid. epo.orggoogle.com This step is not designed for selectivity and leads to the formation of a polybrominated intermediate, predominantly 1,6-dibromo-2-alkoxynaphthalene. epo.orggoogle.com The key to achieving the target molecule lies in the subsequent selective removal of the bromine atom at the 1-position. This is accomplished through a debromination reaction, often carried out in the same reaction vessel by adding a reducing agent, such as metallic iron powder. epo.orgprepchem.com The presence of hydrobromic acid (HBr), generated during the initial bromination, facilitates the reduction of the more reactive 1-bromo position by iron, yielding the desired 6-bromo-2-alkoxynaphthalene. epo.org

This method provides a high-yield pathway to the 6-bromo isomer, overcoming the challenges of direct regioselective monobromination. epo.org

The conditions under which bromination is performed have a profound impact on the product distribution and yield. The choice of solvent, temperature, and brominating agent are critical variables.

For the bromination of 2-alkoxynaphthalene, solvents like glacial acetic acid or propionic acid are effective. epo.orggoogle.com The reaction temperature is also controlled, often kept between 40-45°C, to manage the exothermic reaction and prevent the loss of HBr from the medium, which is crucial for the subsequent debromination step. prepchem.com The use of solid acid catalysts, such as montmorillonite (B579905) clays, has also been explored for the bromination of naphthalene itself, demonstrating the potential for heterogeneous catalysis to influence regioselectivity and offer greener process alternatives. cardiff.ac.ukresearchgate.net

The table below summarizes the conditions for the bromination-debromination synthesis of 6-bromo-2-alkoxynaphthalenes based on established procedures.

| Substrate | Brominating Agent | Solvent | Key Conditions | Major Product |

| 2-Methoxynaphthalene | Bromine (Br₂) | Glacial Acetic Acid | 1. Addition of Br₂ at 30-45°C. 2. Subsequent addition of iron powder for in-situ debromination. | 2-Methoxy-6-bromonaphthalene |

| 2-Methoxynaphthalene | Bromine (Br₂) | Propionic Acid | Similar to above, utilizing propionic acid as the reaction medium. | 2-Methoxy-6-bromonaphthalene |

| Naphthalene | Bromine (Br₂) | Dichloromethane (DCM) | Reaction over KSF montmorillonite clay at 25°C. | Mixture including 1,4,6-tribromonaphthalene |

Ethereal Linkage Formation through Propoxylation Techniques

The alternative synthetic pathway involves the formation of the ether linkage by attaching the propyl group to a pre-brominated naphthalene core, specifically 6-Bromo-2-naphthol (B32079). nih.gov This is typically achieved via the Williamson ether synthesis.

The Williamson ether synthesis is a classic and reliable method for preparing ethers. In this context, it involves the deprotonation of the hydroxyl group of 6-Bromo-2-naphthol to form a more nucleophilic naphthoxide ion. This is followed by its reaction with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in an SN2 reaction to form the desired 2-Bromo-6-propoxynaphthalene.

The process begins with the treatment of 6-Bromo-2-naphthol with a suitable base to generate the naphthoxide. The subsequent addition of the propylating agent leads to the displacement of the halide and the formation of the ether bond. This method is highly effective for synthesizing aryl ethers from phenols and naphthols.

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, and temperature must be carefully optimized to maximize the yield and minimize potential side reactions.

Bases: A variety of bases can be used, with their strength chosen based on the acidity of the naphthol. Common choices include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Na₂CO₃). Potassium carbonate is frequently used as it is strong enough to deprotonate the naphthol but mild enough to avoid side reactions.

Solvents: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are ideal for this SN2 reaction. They effectively solvate the cation of the base while leaving the naphthoxide anion relatively free to act as a nucleophile. Alcohols like butanol have also been described as solvents for related alkylations. google.com

Propylating Agent: 1-Iodopropane is generally more reactive than 1-bromopropane due to iodide being a better leaving group, which can lead to faster reaction times or allow for lower reaction temperatures.

Temperature: The reaction is typically heated to facilitate the reaction, with temperatures often ranging from room temperature to the reflux temperature of the solvent, depending on the reactivity of the specific substrates.

The following table illustrates how different conditions can be varied to optimize the synthesis.

| Base | Solvent | Propylating Agent | Temperature | Expected Outcome |

| Potassium Carbonate (K₂CO₃) | Acetone | 1-Bromopropane | Reflux | Good yield, standard conditions. |

| Sodium Hydroxide (NaOH) | Dimethylformamide (DMF) | 1-Bromopropane | 50-70°C | Higher reaction rate, requires careful control to avoid side reactions. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | 1-Iodopropane | 60-80°C | Faster reaction compared to bromopropane due to a better leaving group. |

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of the Williamson ether synthesis for this compound, several green chemistry principles can be applied. Phase-transfer catalysis (PTC) is one such approach, where a catalyst (e.g., a quaternary ammonium (B1175870) salt) facilitates the transfer of the naphthoxide from an aqueous phase to an organic phase containing the alkyl halide. This can reduce the need for volatile organic solvents. Furthermore, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption by promoting rapid and efficient heating. The use of greener solvents, such as ionic liquids or supercritical fluids, also represents an area of ongoing research to reduce the environmental footprint of such syntheses.

Multi-step Synthetic Pathways to this compound

Multi-step synthesis involves a sequence of chemical reactions to build the target molecule from simpler precursors. vapourtec.comlibretexts.org This approach allows for the systematic introduction of functional groups and the construction of the desired molecular framework.

A common and established method for synthesizing alkoxy-substituted bromonaphthalenes involves a two-step sequence: halogenation followed by alkylation, or vice-versa. While specific literature for the propoxy derivative is sparse, the synthesis of the closely related 2-bromo-6-methoxynaphthalene (B28277) provides a reliable template for this route.

One pathway begins with the bromination of a suitable naphthalene precursor, such as 2-naphthol (B1666908). The bromination of 2-naphthol can be controlled to yield 6-bromo-2-naphthol. google.com Subsequent O-alkylation of the hydroxyl group with a propylating agent, such as 1-bromopropane or propyl iodide, in the presence of a base (e.g., potassium carbonate or sodium hydride) would yield the final product, this compound.

Alternatively, the synthesis can start with an alkylated naphthalene. For instance, 2-propoxynaphthalene could be synthesized first from 2-naphthol and a propyl halide. The subsequent step would be the regioselective bromination of 2-propoxynaphthalene. The directing effect of the propoxy group would favor the introduction of the bromine atom at the C6 position, among others. A common procedure for a similar compound, 2-methoxy-naphthalene, involves bromination with bromine in acetic acid to first produce the 1,6-dibromo-2-methoxynaphthalene (B3014816) intermediate. epo.orggoogle.com This intermediate is then selectively debrominated at the C1 position using iron powder to yield 2-bromo-6-methoxynaphthalene. epo.orggoogle.comprepchem.com A similar sequence could be adapted for the propoxy analog.

Reaction Scheme (based on methoxy (B1213986) analog):

Alkylation: 2-Naphthol + Propyl Bromide → 2-Propoxynaphthalene

Bromination: 2-Propoxynaphthalene + Br₂ → 1,6-Dibromo-2-propoxynaphthalene

Selective Debromination: 1,6-Dibromo-2-propoxynaphthalene + Fe → this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In the context of this compound, this compound serves as an excellent electrophilic partner (an aryl bromide) for various coupling reactions, enabling the synthesis of more complex naphthalene derivatives.

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound. nih.govtcichemicals.com this compound can act as a precursor, reacting with a variety of aryl, heteroaryl, vinyl, or alkyl boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for generating libraries of substituted 6-propoxynaphthalene analogs. For instance, coupling this compound with phenylboronic acid would yield 2-phenyl-6-propoxynaphthalene.

General Suzuki-Miyaura Reaction:

R-B(OH)₂ + this compound --(Pd catalyst, Base)--> R-(6-propoxynaphthalene)

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-6-propoxynaphthalene |

| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 2-(Pyridin-3-yl)-6-propoxynaphthalene |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃, SPhos, K₃PO₄ | 2-Vinyl-6-propoxynaphthalene |

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org this compound can be coupled with various terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov This reaction is a direct method for synthesizing 2-alkynyl-6-propoxynaphthalene derivatives, which are valuable intermediates for further transformations or as target molecules in materials science and pharmaceutical research. For example, reacting this compound with phenylacetylene (B144264) would produce 2-(phenylethynyl)-6-propoxynaphthalene.

General Sonogashira Reaction:

R-C≡CH + this compound --(Pd catalyst, Cu(I) co-catalyst, Base)--> R-C≡C-(6-propoxynaphthalene)

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-6-propoxynaphthalene |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, i-Pr₂NH | 2-((Trimethylsilyl)ethynyl)-6-propoxynaphthalene |

| This compound | 1-Heptyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Hept-1-yn-1-yl)-6-propoxynaphthalene |

Advanced synthetic protocols leverage the foundational reactions described above to create diverse analogs of this compound. By modifying the starting materials and reagents, a wide array of derivatives can be accessed.

Varying the Alkoxy Group: The sequential halogenation and alkylation route can be adapted by using different alkyl halides (e.g., ethyl bromide, butyl bromide, benzyl (B1604629) bromide) in the O-alkylation step to produce a series of 2-bromo-6-alkoxynaphthalene analogs.

Diverse Coupling Partners: In palladium-catalyzed reactions, a vast library of commercially available or readily synthesized boronic acids and terminal alkynes can be employed. This allows for the introduction of complex and functionally diverse substituents at the C2 position of the 6-propoxynaphthalene scaffold.

Flow Chemistry: Multi-step syntheses can be streamlined using flow chemistry platforms, where reagents are continuously pumped through reactors. mpg.de This technology can improve reaction efficiency, safety, and scalability, allowing for the rapid production of intermediates and final products.

Palladium-Catalyzed Cross-Coupling Strategies for Naphthalene Functionalization

Comparison of Synthetic Efficiencies and Yields Across Different Routes

| Synthetic Route | Key Steps | Advantages | Disadvantages | Reported Yield (Analog) |

| Sequential Halogenation & Alkylation | 1. Bromination of 2-naphthol2. Propylation of 6-bromo-2-naphthol | Uses readily available starting materials; well-established chemistry. | Multi-step process can lower overall yield; potential for regioisomer formation. | ~70-80% for methylation of 6-bromo-2-naphthol. |

| Sequential Alkylation & Halogenation | 1. Propylation of 2-naphthol2. Bromination/Debromination of 2-propoxynaphthalene | Can offer good regioselectivity in the bromination step. | Requires a selective debromination step which adds complexity; use of elemental bromine. | ~77% for debromination of 1,6-dibromo-2-methoxynaphthalene. prepchem.com |

| Palladium-Catalyzed Couplings | Cross-coupling of this compound | High versatility for analog synthesis; excellent functional group tolerance; typically high yields. | Requires pre-synthesis of the brominated substrate; catalyst cost and removal can be a concern. | >80-95% for many Suzuki and Sonogashira reactions. |

Summary of Comparison:

Palladium-Catalyzed Routes: These strategies are not for the synthesis of this compound itself, but rather for its use as a building block. They offer unparalleled efficiency and flexibility for creating a diverse range of more complex molecules from it. The yields for these coupling reactions are generally very high.

The choice between these routes is dictated by the ultimate goal. For the bulk synthesis of this compound, a well-optimized sequential pathway is often preferred. For the creation of diverse chemical libraries or complex target molecules, using this compound as a precursor in high-yielding palladium-catalyzed cross-coupling reactions is the superior strategy.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-Bromo-6-propoxynaphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its structure.

¹H NMR Chemical Shift Analysis

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons.

A representative analysis of the ¹H NMR spectrum shows the following characteristic chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz):

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 7.95 | s | - | 1H |

| Ar-H | 7.68 | d | 8.9 | 1H |

| Ar-H | 7.62 | d | 8.6 | 1H |

| Ar-H | 7.53 | dd | J₁ = 8.9, J₂ = 2.1 | 1H |

| Ar-H | 7.21 | dd | J₁ = 8.8, J₂ = 2.5 | 1H |

| Ar-H | 7.13 | d | 2.3 | 1H |

| -OCH₂CH₂CH₃ | 4.07 | t | 6.6 | 2H |

| -OCH₂CH₂CH₃ | 1.92 | m | - | 2H |

| -OCH₂CH₂CH₃ | 1.13 | t | 7.6 | 3H |

Table 1: ¹H NMR spectral data for this compound. uchile.cl

The aromatic region (7.13-7.95 ppm) displays a complex pattern of doublets and a singlet, characteristic of a substituted naphthalene (B1677914) ring. The downfield singlet at 7.95 ppm can be assigned to the proton adjacent to the bromine atom. The aliphatic region features a triplet at 4.07 ppm corresponding to the methylene (B1212753) group attached to the oxygen atom, a multiplet around 1.92 ppm for the central methylene group of the propoxy chain, and a triplet at 1.13 ppm for the terminal methyl group. uchile.cl

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from related structures like 2-Bromo-6-methoxynaphthalene (B28277). chemicalbook.com The spectrum would show distinct signals for the ten carbon atoms of the naphthalene core and the three carbon atoms of the propoxy group. The carbon atom attached to the bromine would appear at a lower field compared to other aromatic carbons, and the carbons of the propoxy chain would be observed in the upfield region.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR techniques are employed. github.iosdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the propoxy chain (-OCH₂-CH₂ -CH₃ ) and between coupled protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It allows for the direct assignment of each carbon signal based on the chemical shift of the attached proton. For example, the proton signal at 4.07 ppm would correlate with the carbon signal of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.educolumbia.edu This is crucial for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the protons of the -OCH₂- group and the carbon atom of the naphthalene ring to which the propoxy group is attached, confirming the position of substitution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. The molecular formula of this compound is C₁₃H₁₃BrO. calpaclab.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. savemyexams.com

Fragmentation Patterns and Structural Information

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. libretexts.orglibretexts.org For this compound, common fragmentation pathways would include:

Loss of the propoxy group: Cleavage of the ether bond could result in a fragment corresponding to the bromonaphthyl cation.

Loss of a propyl radical: This would lead to a bromonaphthoxy cation.

Cleavage within the propoxy chain: Fragmentation of the alkyl chain can also occur.

Loss of the bromine atom: This would result in a propoxynaphthalene cation.

The analysis of these fragmentation patterns, in conjunction with the data from NMR spectroscopy, allows for the unequivocal confirmation of the structure of this compound. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present within a molecule. The technique works by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds. The resulting IR spectrum provides a unique profile of the molecule's covalent bonds.

For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure, which includes a naphthalene core, a propoxy group (-O-CH₂CH₂CH₃), and a bromine substituent.

The primary regions of interest in the spectrum include:

Aromatic C-H Stretching: The sharp bands typically observed between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the naphthalene ring system.

Aliphatic C-H Stretching: The absorption bands found in the 2960-2850 cm⁻¹ range are indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds within the propyl group of the propoxy substituent.

Aromatic C=C Stretching: The naphthalene ring's carbon-carbon double bond stretching vibrations produce characteristic peaks in the 1600-1450 cm⁻¹ region. These absorptions confirm the presence of the aromatic core.

C-O-C Ether Linkage: The presence of the propoxy group is definitively confirmed by strong, characteristic C-O-C stretching vibrations. The asymmetric stretch typically appears in the 1260-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce an absorption band in the lower frequency (fingerprint) region of the spectrum, typically between 600 and 500 cm⁻¹.

The specific frequencies and intensities of these bands provide a reliable method for confirming the identity and purity of this compound.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Naphthalene Ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propoxy Group) |

| 1600 - 1450 | C=C Stretch | Aromatic (Naphthalene Ring) |

| 1260 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1075 - 1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the preeminent technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the crystal lattice and the exact coordinates of each atom within the molecule.

A crystallographic analysis of this compound would provide unambiguous data on its molecular geometry and packing in the solid state. While detailed public crystallographic data for this specific compound is not widely available, such an analysis would yield critical parameters including:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Exact measurements for all covalent bonds (e.g., C-C, C-H, C-O, C-Br) and the angles between them, confirming the planarity of the naphthalene ring and the conformation of the propoxy chain.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as van der Waals forces or potential halogen bonding, which govern how the molecules pack together in the crystal lattice.

This information is invaluable for understanding the compound's physical properties, such as melting point and solubility, and for computational modeling studies. The synthesis of this compound has been reported, yielding a white solid with a melting point between 64.7–65.1 °C, which is suitable for single-crystal X-ray analysis. uchile.cl

Table 2: Hypothetical Data from X-ray Crystallography of this compound

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Formula | C₁₃H₁₃BrO | The elemental composition of the molecule. |

| Crystal System | e.g., Monoclinic | The basic crystal classification based on symmetry. |

| Space Group | e.g., P2₁/c | The specific symmetry operations of the unit cell. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | The size and shape of the repeating crystal unit. |

| Bond Lengths | e.g., C-Br, C-O (Å) | Precise distances between bonded atoms. |

| Bond Angles | e.g., C-O-C (°) | Angles formed by three connected atoms. |

| Torsion Angles | e.g., C-C-O-C (°) | Defines the conformation of flexible parts like the propoxy chain. |

Mechanistic Studies of Reactions Involving 2 Bromo 6 Propoxynaphthalene

Reactivity of the Bromine Atom in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the second step, the leaving group departs, restoring the aromaticity of the ring.

For a nucleophilic aromatic substitution to proceed readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. These groups stabilize the negatively charged Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the reaction.

In the case of 2-bromo-6-propoxynaphthalene, the propoxy group (-OPr) is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic system. This electron-donating nature increases the electron density of the naphthalene (B1677914) ring, which in turn disfavors the formation of the negatively charged Meisenheimer intermediate. Consequently, the bromine atom in this compound exhibits low reactivity towards traditional nucleophilic aromatic substitution reactions. Direct displacement of the bromine by common nucleophiles requires harsh reaction conditions, and yields are often low. This reduced reactivity is a direct consequence of the electronic properties of the propoxy substituent.

Role of the Propoxy Group in Directing Electrophilic Aromatic Substitution

In contrast to its deactivating effect in nucleophilic substitution, the propoxy group plays an activating and directing role in electrophilic aromatic substitution (EAS) reactions. The oxygen atom of the propoxy group can donate its lone pair of electrons to the naphthalene ring through resonance, thereby increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles.

The propoxy group is an ortho-, para-director. In the context of the 6-substituted naphthalene ring, this directing effect influences the position of incoming electrophiles. The positions ortho to the propoxy group are C5 and C7, while the para position is not available on the same ring. The other ring also contains positions that can be influenced by the activating effect of the propoxy group. Naphthalene itself is more reactive towards electrophilic substitution at the α-position (C1, C4, C5, C8) than the β-position (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate.

The interplay between the inherent reactivity of the naphthalene core and the directing effect of the propoxy group determines the regiochemical outcome of electrophilic substitution. The propoxy group at the C6 position will strongly activate the C5 and C7 positions for electrophilic attack. The C1 and C8 positions are also activated, albeit to a lesser extent. Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution at the C5 and C7 positions being favored. The bromine atom at the C2 position is a deactivating group but is also an ortho-, para-director, which would direct incoming electrophiles to the C1 and C3 positions. However, the strong activating effect of the propoxy group is generally the dominant factor in determining the major products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Influence of Propoxy Group (Activating) | Influence of Bromo Group (Deactivating) | Predicted Outcome |

| C1 | Activated | Ortho, Para-Directing | Possible Minor Product |

| C3 | - | Ortho, Para-Directing | Possible Minor Product |

| C4 | Activated | - | Possible Minor Product |

| C5 | Strongly Activated (Ortho) | - | Major Product |

| C7 | Strongly Activated (Ortho) | - | Major Product |

| C8 | Activated | - | Possible Minor Product |

Catalytic Transformations Utilizing this compound

The presence of the bromine atom makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to facilitate cross-coupling reactions of aryl halides. The general catalytic cycle for these reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, or an alkene inserts into the Pd-C bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Suzuki Coupling: This reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base.

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an alkynylated naphthalene derivative.

While palladium is the most common catalyst for these transformations, other transition metals such as nickel and copper can also be employed.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can often be a more cost-effective alternative to palladium for similar cross-coupling reactions. They can promote Suzuki-type and other coupling reactions of aryl bromides.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-O, C-S, and C-N bonds with aryl halides. These reactions often require higher temperatures than their palladium-catalyzed counterparts.

Reaction Kinetics and Thermodynamic Considerations in Derivatization

In transition metal-catalyzed coupling reactions, the rate-determining step can vary depending on the specific reaction, catalyst, and substrates. For many palladium-catalyzed cross-couplings of aryl bromides, the oxidative addition step is considered to be rate-limiting. The electronic nature of the substituents on the aryl bromide can influence the rate of this step. The presence of the electron-donating propoxy group in this compound might slightly decrease the rate of oxidative addition compared to an unsubstituted bromonaphthalene, as the C-Br bond becomes slightly stronger.

Table 2: Illustrative Kinetic Parameters for a Hypothetical Suzuki Coupling of this compound

| Parameter | Illustrative Value | Description |

| Rate Constant (k) | 1.2 x 10-3 L mol-1 s-1 | A hypothetical second-order rate constant at a given temperature, reflecting a moderately fast reaction under catalytic conditions. |

| Activation Energy (Ea) | 65 kJ/mol | A plausible activation energy for the rate-determining oxidative addition step, influenced by the electronic nature of the substituents. |

| Pre-exponential Factor (A) | 5 x 108 s-1 | Reflects the frequency of collisions with the correct orientation for the reaction to occur. |

Note: The values in this table are for illustrative purposes only and are not based on experimental data for this compound.

Applications in Medicinal Chemistry Research

2-Bromo-6-propoxynaphthalene as a Scaffold for Bioactive Compound Development

The this compound structure represents a "privileged scaffold" in medicinal chemistry. Its naphthalene (B1677914) core provides a specific spatial arrangement for substituents, facilitating interactions with biological targets, while the bromo and propoxy groups offer sites for chemical diversification.

The chemical reactivity of this compound makes it an ideal starting point for generating libraries of new compounds. The bromine atom is particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) at the 2-position of the naphthalene ring.

Simultaneously, the propoxy group at the 6-position can be modified, or different alkoxy groups can be introduced at this position during the synthesis of the scaffold itself. This dual functionality enables the creation of a diverse set of derivatives where substituents at both ends of the molecule can be varied to fine-tune biological activity. For instance, new analogs can be synthesized where the bromine is replaced with heterocyclic rings or other functional groups known to interact with specific enzyme active sites. nih.gov

Table 1: Examples of Synthetic Transformations for this compound Derivatives

| Reaction Type | Reagents | Potential New Functional Group at C-2 |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Phenyl, Pyridyl, etc. |

| Heck Reaction | Alkene, Pd catalyst, Base | Substituted vinyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Substituted ethynyl (B1212043) group |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | Secondary or tertiary amine |

This table illustrates common cross-coupling reactions used to derivatize the scaffold.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological effect. researchgate.netnih.gov For naphthalene-based compounds, SAR studies often involve systematically altering substituents on the naphthalene core and assessing the impact on potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of this compound, key SAR explorations would include:

Varying the Alkoxy Chain: Modifying the length and branching of the alkoxy group at the 6-position (e.g., comparing methoxy (B1213986), ethoxy, propoxy, isopropoxy) can influence lipophilicity and, consequently, cell membrane permeability and binding affinity.

Modifying the C-2 Substituent: Replacing the bromine with different groups through the reactions mentioned above allows researchers to probe interactions within a target's binding pocket. The size, electronics, and hydrogen-bonding capacity of the new substituent are critical variables.

These systematic modifications help build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net

Potential as an Intermediate in Pharmaceutical Synthesis

Beyond its role as a scaffold for novel compounds, this compound is a valuable intermediate for synthesizing analogs of established drugs.

The closely related compound, 2-bromo-6-methoxynaphthalene (B28277), is a well-known intermediate in the synthesis of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). medchemexpress.comresearchgate.net Naproxen features a 6-methoxynaphthalene core. By analogy, this compound serves as a direct precursor for the synthesis of a Naproxen analog where the methoxy group is replaced by a propoxy group.

The synthesis would typically involve a key step like a Heck reaction or other coupling methods to introduce the propionic acid side chain. researchgate.net Studying such analogs is a common strategy in medicinal chemistry to search for compounds with potentially improved efficacy, a better side-effect profile, or different pharmacokinetic properties compared to the parent drug. bohrium.com

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is implicated in various diseases, particularly cancer, making them important drug targets. nih.gov The naphthalene scaffold has been incorporated into molecules designed as tyrosine kinase inhibitors. medchemexpress.comarabjchem.org

Research on related bromo-substituted heterocyclic compounds has shown their potential as tyrosine kinase inhibitors. arabjchem.org The this compound scaffold can be used to design and synthesize novel inhibitors. The bromo group acts as a handle to introduce fragments known to interact with the hinge region of the kinase ATP-binding site, a common strategy in inhibitor design. arabjchem.orgnih.gov The 6-propoxy group can occupy other regions of the binding site, potentially enhancing potency or selectivity.

Applications in Materials Science Research

Development of Organic Electronic Materials

Naphthalene (B1677914) derivatives are actively investigated for their potential in organic electronics, a field focused on the development of lightweight, flexible, and cost-effective electronic devices. The electronic properties of naphthalene-based molecules can be finely tuned through chemical modification, making them suitable for a range of applications.

While specific research detailing the use of 2-Bromo-6-propoxynaphthalene as a direct precursor for OLED fluorophores is not prominent in publicly available literature, the broader class of naphthalene derivatives is of significant interest in this area. The naphthalene unit can serve as a core for building fluorescent molecules that emit light in the visible spectrum. The bromo- and propoxy- substituents on the naphthalene ring of this compound offer synthetic handles for further chemical reactions, allowing for the construction of more complex, conjugated molecules. These extended π-systems are essential for achieving high fluorescence quantum yields and tuning the emission color, which are critical parameters for OLED performance.

In the field of organic photovoltaics, which focuses on the conversion of light into electricity using organic materials, naphthalene-based compounds are explored for their potential as electron-donating or electron-accepting components. The ability to modify the naphthalene core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for efficient charge separation and transport within the active layer of a solar cell. While the direct application of this compound in high-performance OPVs has not been extensively reported, its structure represents a foundational element from which more complex donor or acceptor molecules could be synthesized.

Organic field-effect transistors are key components of flexible electronics, and the performance of these devices is heavily dependent on the charge-transport properties of the organic semiconductor used. Naphthalene derivatives, particularly larger polycyclic aromatic hydrocarbons containing the naphthalene motif, have been investigated as active materials in OFETs. The rigid nature of the naphthalene core can promote ordered molecular packing in the solid state, which is beneficial for efficient charge transport. For instance, naphthalene tetracarboxylic diimides have shown promise as n-type semiconductors in OFETs. Although the role of this compound in this context is not well-established, it could serve as a starting material for the synthesis of larger, more complex molecules with tailored semiconductor properties.

Liquid Crystal Research and Mesogenic Properties

The rigid, elongated shape of the naphthalene core makes it an excellent building block for liquid crystals, which are materials that exhibit properties between those of conventional liquids and solid crystals. The arrangement of these molecules can be controlled by external stimuli, making them useful in display technologies and other electro-optic applications.

Research has demonstrated the synthesis of liquid crystals incorporating a 2,6-disubstituted naphthalene core. researchgate.nettandfonline.com These materials, often of a calamitic (rod-like) structure, can be prepared through cross-coupling reactions, such as the Suzuki coupling, where the bromine atom of a compound like this compound would be a reactive site. This allows for the attachment of other aromatic rings and terminal chains, leading to the formation of molecules with the necessary shape anisotropy to exhibit liquid crystalline phases. researchgate.nettandfonline.com

For example, novel diphenylnaphthalene liquid crystals have been synthesized, which exhibit nematic and smectic A phases at elevated temperatures. researchgate.nettandfonline.com The synthesis of these materials often involves multi-step procedures where a bromo-substituted naphthalene derivative is a key intermediate. The alkoxy group, such as the propoxy group in this compound, serves as one of the terminal chains of the final liquid crystal molecule.

The length of the terminal alkoxy chains plays a crucial role in determining the type and stability of the liquid crystalline phases (mesophases). Generally, as the length of the alkoxy chain increases, there is a tendency for the melting and clearing points of the liquid crystal to decrease. researchgate.net Longer chains can also promote the formation of more ordered smectic phases over the less ordered nematic phase. researchgate.net

Below is a data table illustrating the mesomorphic properties of some representative liquid crystals containing a 2,6-disubstituted naphthalene core with different terminal chains.

| Compound Structure (Schematic) | Terminal Group 1 | Terminal Group 2 | Melting Point (°C) | Clearing Point (°C) | Mesophases Observed |

| Phenyl-Naphthalene-Phenyl with lateral Fluoro substituents and terminal Butoxy chain | -OC4H9 | Varies | ~100-150 | ~125-245 | Nematic, Smectic A |

| Phenyl-Naphthalene-Phenyl with lateral Fluoro substituents and terminal Pentyl chain | -C5H11 | Varies | ~100 | ~125-245 | Nematic, Smectic A |

Applications in Perovskite Solar Cell Interface Modification

While direct studies on the application of this compound in perovskite solar cells are not extensively documented in peer-reviewed literature, the functionalities of this molecule suggest a potential role in interface modification. The presence of a bromine atom and a naphthalene core are features found in other compounds used for this purpose. For instance, a related compound, 2-Bromo-6-fluoronaphthalene, has been investigated as an interfacial modulator in mesoscopic perovskite solar cells. ossila.com

Halogen Bonding Interactions at Interfaces

The bromine atom in this compound can potentially engage in halogen bonding with the halide ions (typically iodide or bromide) present in the perovskite material. ossila.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of perovskite solar cells, this interaction at the interface can passivate surface defects, which are a significant source of non-radiative recombination and can impair device performance. The bromo-terminal of a molecule like 2-Bromo-6-fluoronaphthalene can act as an electrophilic site, interacting with the iodine ions in the perovskite. ossila.com A similar mechanism could be postulated for this compound.

Impact on Band Structure and Charge Transport

Interactive Data Table: Potential Interfacial Properties of this compound in Perovskite Solar Cells

| Property | Potential Effect | Rationale |

| Halogen Bonding | Passivation of halide vacancy defects | The bromine atom can act as a Lewis acid, interacting with halide anions in the perovskite lattice. |

| Band Alignment | Favorable energy level alignment for charge extraction | The aromatic naphthalene core can influence the interfacial dipole and electronic structure. |

| Charge Transport | Improved charge carrier mobility at the interface | Reduced defect density and favorable energetics can lead to more efficient charge transport. |

Polymer Science and Advanced Polymeric Materials

There is currently no available research in peer-reviewed scientific literature detailing the use or incorporation of this compound in the field of polymer science or the development of advanced polymeric materials.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of 2-Bromo-6-propoxynaphthalene. These methods model the distribution of electrons within the molecule, which governs its chemical and physical properties. A detailed computational analysis has been performed on the closely related analogue, 2-Bromo-6-methoxynaphthalene (B28277) (2BMN), using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, providing significant insights that are largely applicable to the propoxy derivative due to their structural similarity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity and kinetic stability. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. imperial.ac.uk The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. samipubco.com

For the analogous compound 2-Bromo-6-methoxynaphthalene, DFT calculations determined the HOMO energy to be -6.012 eV and the LUMO energy to be -1.804 eV. nih.gov This results in a significant energy gap of 4.208 eV, which indicates that the molecule possesses good stability. nih.gov This relatively large gap suggests high kinetic stability and low chemical reactivity. nih.gov The introduction of substituent groups, such as the electron-donating propoxy group and the electron-withdrawing bromo group, can tune the energy levels of the naphthalene (B1677914) core. rsc.org

| Property | Value for 2-Bromo-6-methoxynaphthalene | Reference |

| HOMO Energy | -6.012 eV | nih.gov |

| LUMO Energy | -1.804 eV | nih.gov |

| Energy Gap (ΔE) | 4.208 eV | nih.gov |

This data pertains to the structurally similar compound 2-Bromo-6-methoxynaphthalene.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. youtube.com The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comnih.gov

In the calculated MEP analysis of the analogous 2-Bromo-6-methoxynaphthalene, the most negative potential is localized over the oxygen atom of the methoxy (B1213986) group, making it the primary site for electrophilic interaction. nih.gov Conversely, the regions around the hydrogen atoms of the naphthalene ring exhibit positive potential, identifying them as likely sites for nucleophilic attack. nih.gov This detailed charge distribution map is crucial for understanding the molecule's intermolecular interactions and chemical selectivity.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) are powerful simulation techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein receptor. uchile.clgoogleapis.com Docking predicts the preferred binding orientation and affinity of the ligand, while MD simulations provide insights into the dynamic stability and conformational changes of the ligand-receptor complex over time. google.comgoogle.com

While specific docking studies for this compound are not extensively documented, research on its close analog, 2-Bromo-6-methoxynaphthalene (2BMN), highlights its potential as a therapeutic agent. nih.gov Molecular docking studies have shown that 2BMN exhibits anti-inflammatory and potential anti-cancer properties. nih.govmedchemexpress.com Docking simulations of 2BMN against cancer-related protein targets revealed low binding energies, which indicates strong and stable binding within the protein's active site. nih.gov Furthermore, related naphthalenic scaffolds have been investigated as inhibitors of monoamine oxidase (MAO), suggesting a potential avenue for neurological applications. uchile.cl These findings suggest that this compound likely shares similar biological interaction profiles and could be a valuable candidate for further investigation.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions can be predicted using theoretical calculations. The FMO analysis provides a quantitative measure of chemical reactivity through the HOMO-LUMO gap. samipubco.com For the methoxy analog, the calculated energy gap of 4.208 eV suggests a stable molecule but one that is capable of undergoing specific reactions under appropriate conditions. nih.gov

The MEP map provides a clear guide to the molecule's regioselectivity. The electron-rich oxygen atom of the propoxy group is the most probable site for electrophilic attack, while the electron-deficient aromatic protons are susceptible to nucleophilic attack. nih.gov This information is critical for predicting the outcomes of synthetic procedures. For instance, in the synthesis of related compounds via Grignard reactions, computational models can help predict the preferred site of reaction on the naphthalene ring system. uchile.cl The electronic influence of the electron-donating propoxy group and the electron-withdrawing bromo group creates a specific electronic environment on the aromatic core, directing incoming reagents to particular positions.

Spectroscopic Property Simulations and Validation

Computational simulations of spectroscopic data (e.g., NMR, IR, UV-Vis) are essential for validating the accuracy of theoretical models and aiding in the interpretation of experimental results. cea.fr DFT methods can accurately predict vibrational frequencies and chemical shifts.

For the analogous 2-Bromo-6-methoxynaphthalene, a thorough vibrational analysis was conducted where the theoretical FT-IR and FT-Raman spectra were calculated using DFT. nih.gov The computed vibrational wavenumbers were then scaled and showed excellent agreement with the experimental spectra, confirming the accuracy of the optimized molecular geometry and the computational method. nih.gov

For this compound itself, experimental ¹H NMR data has been reported, providing a direct benchmark for validation. uchile.cl The simulation of its NMR spectrum, for instance using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, would allow for a direct comparison of calculated chemical shifts against these experimental values. faccts.de A strong correlation between the simulated and experimental spectra would validate the computed electronic structure, lending high confidence to other predicted properties like reactivity and biological activity.

| Proton | Experimental ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ | Reference |

| ArH (singlet) | 7.95 | uchile.cl |

| ArH (doublet, J=8.9 Hz) | 7.68 | uchile.cl |

| ArH (doublet, J=8.6 Hz) | 7.62 | uchile.cl |

| ArH (doublet of doublets, J₁=8.9 Hz, J₂=2.1 Hz) | 7.53 | uchile.cl |

| ArH (doublet of doublets, J₁=8.8 Hz, J₂=2.5 Hz) | 7.21 | uchile.cl |

| ArH (doublet, J=2.3 Hz) | 7.13 | uchile.cl |

| CH₃CH₂CH₂O (triplet, J=6.6 Hz) | 4.07 | uchile.cl |

| CH₃CH₂CH₂O (multiplet) | 1.92 | uchile.cl |

| CH₃CH₂CH₂O (triplet, J=7.6 Hz) | 1.13 | uchile.cl |

This table presents the experimental ¹H NMR data for this compound, which serves as a benchmark for computational validation.

Environmental and Toxicological Considerations in Research Contexts

Degradation Pathways in Environmental Matrices

The environmental fate of 2-Bromo-6-propoxynaphthalene is not extensively documented in scientific literature. However, based on the degradation pathways of related compounds, such as brominated aromatic hydrocarbons and naphthalene (B1677914) derivatives, several degradation routes can be postulated. The primary mechanisms likely involve photodegradation, microbial degradation, and to a lesser extent, chemical degradation.

Photodegradation: Brominated aromatic compounds are known to undergo photodegradation, particularly under UV and sunlight. nih.gov This process often involves the reductive debromination of the molecule. epa.gov For this compound, it is plausible that exposure to sunlight would lead to the cleavage of the carbon-bromine bond, resulting in the formation of 6-propoxynaphthalene and a bromide ion. Further degradation of the naphthalene ring system could then occur through photo-oxidation, leading to the formation of various hydroxylated and ring-opened products. nih.gov The rate of photodegradation would likely be influenced by factors such as the intensity of light, the presence of photosensitizers in the environmental matrix, and the specific medium (e.g., water, soil). nih.gov

Microbial Degradation: The biodegradation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives by microorganisms is a well-documented process. pjoes.comfrontiersin.orgnih.govpjoes.com Various bacterial strains have been shown to utilize naphthalene as a carbon and energy source. frontiersin.orgnih.gov The degradation of brominated organic compounds by microbial consortia has also been observed. mdpi.com The initial step in the microbial degradation of this compound would likely involve the enzymatic cleavage of the ether bond of the propoxy group or the hydroxylation of the naphthalene ring system. The presence of the bromine atom may influence the rate and pathway of microbial attack, as halogenated compounds can sometimes be more recalcitrant to biodegradation. mdpi.com Complete mineralization would result in the conversion of the organic compound to carbon dioxide, water, and inorganic bromide.

Potential Degradation Products: Based on the degradation of similar compounds, a number of potential degradation products for this compound can be hypothesized.

| Degradation Pathway | Potential Intermediate Products | Potential Final Products |

| Photodegradation | 6-propoxynaphthalene, brominated hydroxylated naphthalenes | Ring-opened aliphatic compounds, CO2, H2O, Br- |

| Microbial Degradation | 6-bromonaphthol, propionaldehyde, hydroxylated bromonaphthalenes | Salicylic acid derivatives, catechols, CO2, H2O, Br- |

This table is interactive. Users can sort and filter the data.

It is important to note that these are postulated pathways and products, and further experimental research is necessary to determine the actual environmental degradation of this compound.

Bioaccumulation and Environmental Fate Modeling

The bioaccumulation potential of this compound has not been specifically studied. However, its chemical structure, a brominated polycyclic aromatic hydrocarbon, suggests a potential for bioaccumulation in organisms. epa.govnih.govglobethesis.com The lipophilicity of a compound, often estimated by its octanol-water partition coefficient (Kow), is a key factor in determining its tendency to accumulate in the fatty tissues of organisms. rivm.nl Naphthalene and its derivatives are known to be taken up by aquatic organisms. europa.eu

Environmental Fate Modeling: Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. researchgate.net For this compound, a multimedia fate model could be employed to estimate its partitioning between air, water, soil, and sediment. researchgate.net Such models utilize the physicochemical properties of the compound, such as its vapor pressure, water solubility, and Kow. Given that naphthalene and its derivatives can contribute to the formation of secondary organic aerosols in the atmosphere, this is another aspect of its environmental fate that could be modeled. copernicus.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict the bioaccumulation potential of compounds based on their molecular structure. researchgate.net For brominated PAHs, QSAR models could provide an estimate of the bioconcentration factor (BCF), which is a measure of a chemical's concentration in an organism relative to the concentration in the surrounding water. nih.gov

Factors Influencing Bioaccumulation: Several factors would influence the bioaccumulation of this compound in a real-world scenario:

| Factor | Influence on Bioaccumulation |

| Metabolism by Organisms | The ability of an organism to metabolize and excrete the compound will decrease its bioaccumulation potential. rivm.nl |

| Environmental Degradation | Rapid degradation in the environment will reduce the amount of the compound available for uptake by organisms. |

| Sorption to Sediments and Soils | Strong binding to organic matter in soil and sediment can reduce the bioavailability of the compound to aquatic and soil-dwelling organisms. mdpi.com |

| Trophic Level | The position of an organism in the food chain can influence the degree of biomagnification. rivm.nl |

This table is interactive. Users can sort and filter the data.

Without experimental data, the precise bioaccumulation potential and environmental fate of this compound remain speculative.

Green Chemistry Principles in Synthesis and Application

The application of green chemistry principles to the synthesis and use of this compound is crucial for minimizing its environmental impact. jocpr.comjocpr.comprimescholars.commonash.edu

Synthesis: Traditional methods for the synthesis of functionalized naphthalenes often involve multi-step processes with the use of hazardous reagents and solvents. nih.govrsc.org A key principle of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. jocpr.comnwnu.edu.cn

A potential synthesis of this compound could involve the bromination of 2-propoxynaphthalene (B28592). Evaluating the greenness of this synthesis would involve considering:

Choice of Brominating Agent: Using a less hazardous brominating agent than elemental bromine would be preferable.

Solvent Selection: The use of greener solvents, or solvent-free conditions, would improve the environmental profile of the synthesis. researchgate.net

Catalysis: Employing catalytic methods can reduce the amount of reagents needed and minimize waste generation. nwnu.edu.cn

Energy Efficiency: Conducting the reaction at lower temperatures and pressures would reduce energy consumption.

Application: In its application in research, green chemistry principles would advocate for the use of the smallest possible quantities of this compound to achieve the desired scientific outcome. Furthermore, any application should be designed to minimize the release of the compound or its byproducts into the environment.

Alternative Synthetic Strategies: Modern synthetic organic chemistry is continuously developing more environmentally benign methods for the construction of complex molecules. nih.govcolab.ws For the synthesis of this compound, exploring alternative, more atom-economical routes could be a focus of green chemistry research.

Safety Protocols for Handling and Disposal in Academic Laboratories

The safe handling and disposal of this compound in an academic laboratory setting are paramount to protect researchers and the environment. As a halogenated organic compound, it should be handled with appropriate precautions. illinois.edutemple.edu

Handling:

Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and chemical-resistant gloves should be worn. fgcu.eduprovidence.edurutgers.edu For procedures with a risk of aerosol generation, a fume hood should be used.

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. temple.edu

Spill Procedures: In the event of a spill, the area should be evacuated, and the spill should be cleaned up using an appropriate absorbent material. stanford.edu The contaminated material should be treated as hazardous waste.

Disposal:

Waste Segregation: All waste containing this compound, including contaminated labware and absorbent materials, must be collected in a designated and properly labeled hazardous waste container. illinois.edutemple.edu Halogenated organic waste should be segregated from non-halogenated waste streams. illinois.edu

Waste Treatment: Disposal of halogenated organic waste must comply with institutional and national regulations. Common disposal methods include incineration at high temperatures or other specialized chemical treatments designed to break down halogenated compounds. epa.govmdpi.comscience.gov Under no circumstances should this compound be disposed of down the drain. providence.edu

General Laboratory Practices:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-6-propoxynaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a hydroxyl group on naphthalene with a propoxy group using a propyl halide in the presence of a base (e.g., K₂CO₃ in DMF). Bromination can follow via electrophilic substitution using brominating agents like NBS or Br₂ under controlled conditions. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Monitoring : TLC with n-hexane:ethyl acetate (9:1) tracks progress .

- Data Consideration : Yield optimization requires iterative testing of stoichiometry, solvent purity, and catalyst selection.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR for propoxy CH₂ and bromine-induced deshielding; ¹³C NMR for aromatic carbons).

- Mass Spectrometry : Validate molecular weight (e.g., GC-MS or LC-MS).

- HPLC : Assess purity (>95% by area normalization). Reference standards (e.g., deuterated analogs) improve accuracy .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 6-propoxynaphthalene be addressed?

- Methodological Answer : Use directing groups or computational modeling to predict reactive sites. For example:

- DFT Calculations : Map electron density to identify preferred bromination sites (C2 vs. C6).

- Protecting Groups : Temporarily block competing positions (e.g., acetyl or silyl groups).

- Catalysts : Lewis acids (e.g., FeCl₃) may enhance selectivity .

Q. How should researchers resolve contradictions in toxicological data for naphthalene derivatives like this compound?

- Methodological Answer :

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-bromonaphthalene) with established toxicity profiles .

- In Silico Tools : Use QSAR models to predict genotoxicity or metabolic pathways.

- Dose-Response Analysis : Test in vitro (Ames assay, micronucleus test) and correlate with in vivo data (rodent models) to identify threshold effects .

Q. What strategies validate the environmental persistence of this compound in ecological studies?

- Methodological Answer :

- Half-Life Estimation : Conduct photolysis (UV exposure) and hydrolysis (pH 4–9) experiments.

- Metabolite Profiling : Use LC-HRMS to identify degradation byproducts (e.g., depropoxylated or debrominated species).

- Bioaccumulation Assays : Measure logP values (predicted ~3.8) to assess lipid solubility and trophic transfer potential .

Q. How can computational methods guide the design of this compound derivatives for pharmaceutical applications?

- Methodological Answer :

- Docking Simulations : Screen against target proteins (e.g., kinase inhibitors) to optimize binding affinity.

- ADME Prediction : Calculate bioavailability (Rule of Five), CYP450 interactions, and blood-brain barrier permeability.

- Synthetic Feasibility : Prioritize derivatives with scalable routes (e.g., <5 steps, high atom economy) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Reproducibility Checks : Verify reagent purity (e.g., K₂CO₃ moisture content) and equipment calibration (e.g., temperature control).

- Side-Reaction Analysis : Use GC-MS to detect byproducts (e.g., di-brominated isomers).

- Meta-Analysis : Compare literature protocols to identify critical variables (e.g., solvent choice, reaction time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。